(S)-3-hydroxyhexanoyl-CoA

描述

(S)-Hydroxyhexanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Homo sapiens with data available.

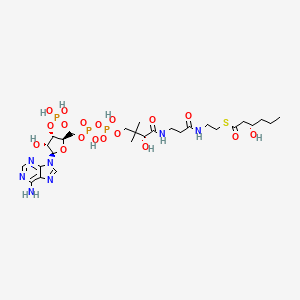

Structure

2D Structure

属性

CAS 编号 |

79171-47-4 |

|---|---|

分子式 |

C27H46N7O18P3S |

分子量 |

881.7 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate |

InChI |

InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1 |

InChI 键 |

VAAHKRMGOFIORX-IKTBLOROSA-N |

手性 SMILES |

CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

规范 SMILES |

CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

物理描述 |

Solid |

产品来源 |

United States |

Foundational & Exploratory

what is the role of (S)-3-hydroxyhexanoyl-CoA in beta-oxidation

An In-depth Technical Guide on the Role of (S)-3-Hydroxyhexanoyl-CoA in Beta-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-oxidation is the central metabolic pathway for the degradation of fatty acids, providing a significant source of cellular energy in the form of acetyl-CoA, NADH, and FADH2. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons. This compound is a key intermediate in the beta-oxidation of hexanoic acid and other medium-chain fatty acids. This guide provides a detailed examination of its position and role within this critical pathway, the enzymes responsible for its metabolism, and relevant quantitative data and experimental methodologies.

The Core Role of this compound in the Beta-Oxidation Spiral

This compound is the specific (S)-enantiomer of 3-hydroxyacyl-CoA that is formed during the second step of the mitochondrial beta-oxidation of saturated fatty acids. Its formation and subsequent dehydrogenation are critical steps in the pathway.

The metabolism of hexanoyl-CoA to this compound and its further conversion proceeds as follows:

-

Dehydrogenation: Hexanoyl-CoA is first dehydrogenated by acyl-CoA dehydrogenase to form trans-Δ2-hexenoyl-CoA.

-

Hydration: trans-Δ2-Hexenoyl-CoA is then hydrated by enoyl-CoA hydratase, leading to the formation of this compound. This step introduces a hydroxyl group at the beta-carbon (C3) of the acyl chain.

-

Dehydrogenation: this compound serves as the substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes its oxidation to 3-ketohexanoyl-CoA. This reaction is NAD+-dependent and results in the production of NADH.

-

Thiolysis: Finally, 3-ketohexanoyl-CoA is cleaved by beta-ketothiolase in a reaction involving coenzyme A (CoA) to yield acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the beta-oxidation spiral for further degradation.

The stereospecificity of the pathway is crucial; only the (S)-enantiomer is processed by the L-3-hydroxyacyl-CoA dehydrogenase in the main mitochondrial pathway.

Enzymology of this compound Metabolism

Two key enzymes are directly involved in the turnover of this compound:

-

Enoyl-CoA Hydratase (ECH) : This enzyme, also known as crotonase, catalyzes the hydration of trans-Δ2-enoyl-CoA to form (S)-3-hydroxyacyl-CoA. Several isoforms of this enzyme exist, with varying substrate specificities. For short-chain substrates like trans-Δ2-hexenoyl-CoA, the mitochondrial short-chain enoyl-CoA hydratase (SCEH) is particularly relevant.

-

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) : This enzyme specifically acts on (S)-3-hydroxyacyl-CoAs. It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. The mitochondrial trifunctional protein (MTP) contains L-3-hydroxyacyl-CoA dehydrogenase activity for long-chain substrates, while a soluble, matrix-localized short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) shows high activity towards shorter-chain substrates like this compound.

Quantitative Data

The following table summarizes kinetic data for enzymes involved in the metabolism of this compound and related short-chain substrates.

| Enzyme | Substrate | Organism/Source | Km (µM) | kcat (s⁻¹) | Reference |

| Short-Chain Enoyl-CoA Hydratase (SCEH) | trans-2-Hexenoyl-CoA | Bovine Liver | 15 | 2,200 | |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | (S)-3-Hydroxybutyryl-CoA | Porcine Heart | 25 | 1,183 | |

| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | (S)-3-Hydroxyoctanoyl-CoA | Porcine Heart | 10 | 917 |

Note: Data for this compound is often comparable to that of other short-chain 3-hydroxyacyl-CoAs like the butyryl and octanoyl derivatives shown.

Signaling Pathways and Experimental Workflows

Beta-Oxidation Pathway

The following diagram illustrates the position of this compound within the beta-oxidation spiral for a C6 fatty acid.

Caption: The role of this compound in the beta-oxidation of hexanoyl-CoA.

Experimental Workflow: HADH Activity Assay

The following diagram outlines a typical workflow for measuring the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) using a spectrophotometric assay.

Caption: Spectrophotometric assay workflow for measuring HADH activity.

Experimental Protocols

Synthesis of this compound

Chemical synthesis is often required to obtain pure substrate for enzymatic assays. A common method involves the enzymatic reduction of 3-ketohexanoyl-CoA.

-

Materials : 3-ketohexanoyl-CoA, L-3-hydroxyacyl-CoA dehydrogenase (HADH), NADH, Tris-HCl buffer (pH 7.0), reaction vessel, purification column (e.g., C18 solid-phase extraction).

-

Protocol :

-

Dissolve 3-ketohexanoyl-CoA and a slight molar excess of NADH in 100 mM Tris-HCl buffer, pH 7.0.

-

Add a catalytic amount of purified HADH to initiate the reaction.

-

Incubate the reaction at room temperature, monitoring the oxidation of NADH by the decrease in absorbance at 340 nm until the reaction reaches completion.

-

Terminate the reaction by acidifying the mixture (e.g., with HCl to pH 2-3).

-

Purify the resulting this compound using solid-phase extraction or HPLC.

-

Quantify the final product using its molar extinction coefficient or by a thiol-specific assay after hydrolysis.

-

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

-

Reagents :

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5.

-

NAD+ solution: 10 mM in water.

-

Substrate: 1 mM this compound in water.

-

Enzyme: Purified HADH diluted to an appropriate concentration in a buffer containing a stabilizing agent like BSA.

-

-

Procedure :

-

In a 1 mL quartz cuvette, combine 950 µL of Assay Buffer and 20 µL of NAD+ solution.

-

Add 10 µL of the diluted enzyme solution and mix gently by inversion.

-

Place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and 25°C.

-

Record the baseline absorbance for 1-2 minutes to ensure it is stable.

-

Initiate the reaction by adding 20 µL of the this compound substrate solution and mix immediately.

-

Record the increase in absorbance at 340 nm for 3-5 minutes.

-

Determine the initial reaction velocity (v₀) from the linear portion of the resulting curve.

-

Calculate the enzyme activity using the Beer-Lambert law (Activity (µmol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length)).

-

Conclusion

This compound is a non-negotiable intermediate in the canonical beta-oxidation of even-chain saturated fatty acids. Its stereospecific formation by enoyl-CoA hydratase and subsequent oxidation by L-3-hydroxyacyl-CoA dehydrogenase are textbook examples of the precision of metabolic pathways. For professionals in drug development, understanding the function and kinetics of the enzymes that process this intermediate is critical, as defects in these enzymes can lead to significant metabolic disorders. The provided data and protocols offer a foundation for further investigation into the roles of these enzymes in health and disease.

(S)-3-Hydroxyhexanoyl-CoA Biosynthesis in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxyhexanoyl-CoA is a key metabolic intermediate in bacterial fatty acid metabolism. Its biosynthesis is of significant interest to researchers in metabolic engineering and drug development due to its role as a precursor for the production of biodegradable polymers, specifically polyhydroxyalkanoates (PHAs), and its involvement in the fundamental process of β-oxidation. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound in bacteria, with a focus on the enzymatic reactions, relevant quantitative data, and detailed experimental protocols for its study.

Core Biosynthesis Pathway: The Fatty Acid β-Oxidation Cycle

In bacteria, the primary native pathway for the biosynthesis of this compound is the fatty acid β-oxidation cycle. This catabolic process breaks down fatty acids into acetyl-CoA units, generating reducing equivalents in the form of NADH and FADH₂. This compound is a specific intermediate in the degradation of fatty acids with six or more carbons.

The key enzymatic steps involved in the conversion of hexanoyl-CoA to this compound within the β-oxidation pathway are:

-

Acyl-CoA Dehydrogenation: The cycle begins with the oxidation of hexanoyl-CoA to trans-2-hexenoyl-CoA, catalyzed by an acyl-CoA dehydrogenase (FadE). This reaction introduces a double bond between the α and β carbons of the fatty acyl-CoA.

-

Enoyl-CoA Hydration: trans-2-Hexenoyl-CoA is then hydrated to form this compound. This stereospecific reaction is catalyzed by an enoyl-CoA hydratase. In many bacteria, this activity is part of a multifunctional enzyme complex.

-

Dehydrogenation to 3-Ketoacyl-CoA: The produced this compound is subsequently oxidized to 3-oxohexanoyl-CoA by an (S)-specific 3-hydroxyacyl-CoA dehydrogenase. This step generates NADH.

In bacteria like Ralstonia eutropha (also known as Cupriavidus necator), the enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities are often found on a single polypeptide, a multifunctional enzyme encoded by the fadB gene.[1] For instance, the FadB' protein (H16_A0461) in R. eutropha H16 has been shown to possess both (S)-3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase activities.[1] This enzyme is strictly stereospecific for the (S)-enantiomer.[1]

While the β-oxidation pathway is the primary native source of this compound, it is important to note that in the context of polyhydroxyalkanoate (PHA) biosynthesis, the (R)-enantiomer is the direct precursor for polymerization.[1] The (S)-isomer produced during β-oxidation does not directly enter the PHA synthesis pathway. However, understanding its formation is crucial for manipulating fatty acid metabolism to enhance the production of desired PHA precursors.

Quantitative Data

The following table summarizes key quantitative data for enzymes involved in or related to the this compound biosynthesis pathway. Data for C6 substrates are prioritized where available; however, data for C4 substrates are also included to provide a comparative context for enzyme activity.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol mg-1 min-1) | Reference |

| (S)-3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase (FadB') | Ralstonia eutropha H16 | Acetoacetyl-CoA (C4) | 48 | 149 | [1] |

| (S)-3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | Acetoacetyl-CoA (C4) | 14 | 540 | [2] |

| (S)-3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | NADH | 8.6 | 540 | [2] |

| (R)-specific Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | Crotonyl-CoA (C4) | 90 ± 10 | 6.2 x 103 U/mg | [3] |

| (R)-specific Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | trans-2-Hexenoyl-CoA (C6) | 100 ± 10 | 1.8 x 103 U/mg | [3] |

Experimental Protocols

Assay for (S)-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of (S)-3-hydroxyacyl-CoA dehydrogenase in the direction of 3-ketoacyl-CoA formation.

Principle: The oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.1

-

10 mM NAD⁺ stock solution in deionized water

-

10 mM this compound stock solution in deionized water (or other 3-hydroxyacyl-CoA substrate)

-

Purified enzyme solution or cell-free extract

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer, pH 8.1

-

100 µL of 10 mM NAD⁺ stock solution (final concentration: 1 mM)

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

-

Record the absorbance for several minutes to obtain a linear rate.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

A coupled assay system can also be employed where the formed 3-ketoacyl-CoA is cleaved by a 3-ketoacyl-CoA thiolase in the presence of CoASH.[4] This method offers the advantages of irreversibility and the elimination of product inhibition.[4]

Purification of Recombinant (S)-3-Hydroxyacyl-CoA Dehydrogenase

This protocol provides a general workflow for the expression and purification of a His-tagged recombinant (S)-3-hydroxyacyl-CoA dehydrogenase from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene of interest with a polyhistidine tag.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Expression: Inoculate a culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column) and store at -80°C.

GC-MS Analysis of PHA Monomer Composition

This protocol is used to determine the monomeric composition of PHAs, which can provide insights into the flux through the this compound pathway when it is part of an engineered route for PHA production.

Principle: The PHA polymer is subjected to methanolysis to convert the constituent monomers into their methyl ester derivatives. These volatile derivatives are then separated and identified by gas chromatography-mass spectrometry (GC-MS).

Reagents:

-

Dried PHA-containing cells or purified PHA.

-

Methanolysis solution: 15% (v/v) sulfuric acid in methanol.

-

Chloroform.

-

Internal standard (e.g., methyl benzoate).

Procedure:

-

Methanolysis: Place a known amount of dried cells (e.g., 10-20 mg) or purified PHA into a screw-capped test tube. Add 2 mL of methanolysis solution and 2 mL of chloroform. Add a known amount of internal standard.

-

Incubation: Tightly cap the tube and heat at 100°C for 2-4 hours.

-

Phase Separation: Cool the tube to room temperature. Add 1 mL of deionized water and vortex to mix. Centrifuge to separate the organic and aqueous phases.

-

GC-MS Analysis: Carefully transfer the lower organic phase (chloroform) to a new vial for GC-MS analysis. Inject an aliquot of the sample into the GC-MS system.

-

Data Analysis: Identify the PHA monomer methyl esters based on their retention times and mass spectra compared to known standards or library data. Quantify the monomers by comparing their peak areas to that of the internal standard.

Visualizations

Caption: Native biosynthesis of this compound via the β-oxidation pathway.

Caption: Experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound in bacteria is intrinsically linked to the β-oxidation of fatty acids. The multifunctional enzyme FadB plays a central role in this process, catalyzing the stereospecific hydration of trans-2-hexenoyl-CoA and the subsequent dehydrogenation to 3-oxohexanoyl-CoA. While this pathway is fundamental to bacterial fatty acid catabolism, a thorough understanding of its enzymes and their kinetics is critical for the rational design of engineered metabolic pathways for the production of bioplastics and other valuable chemicals. The experimental protocols provided in this guide offer a starting point for researchers to investigate and manipulate this important metabolic node. Further research into the substrate specificities and regulatory mechanisms of the enzymes involved will undoubtedly open new avenues for biotechnological applications.

References

- 1. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and characterization of (S)-3-hydroxyhexanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyhexanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of short-chain fatty acids. This technical guide provides an in-depth overview of its discovery, characterization, and biological significance. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic research. The guide details the biochemical properties of this compound, experimental protocols for its study, and its role in metabolic pathways.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the elucidation of the fatty acid beta-oxidation pathway. This metabolic spiral was first proposed by Georg Franz Knoop in 1904.[1] Subsequent research throughout the 20th century led to the identification of the various enzymatic steps and their corresponding intermediates. While the exact first identification of this compound is not prominently documented as a singular discovery, its existence was confirmed through the characterization of the enzymes involved in the beta-oxidation of C6 fatty acids. The stereospecificity of these enzymes, particularly L-3-hydroxyacyl-CoA dehydrogenase, was crucial in defining the (S)-configuration of the 3-hydroxyacyl-CoA intermediates.[2][3]

Biochemical Characterization

This compound is a thioester of coenzyme A and (S)-3-hydroxyhexanoic acid. Its structure plays a pivotal role in its enzymatic processing.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H46N7O18P3S | [4] |

| Molecular Weight | 881.7 g/mol | [4] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in water | [5] |

Enzymatic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol mg⁻¹ min⁻¹) | Source |

| (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB') | Acetoacetyl-CoA | 48 | 149 | [7][8][9] |

It is important to note that enzyme kinetics are dependent on the specific enzyme source and assay conditions.

Intracellular Concentrations

Direct measurements of the intracellular concentration of this compound are not widely reported. However, studies on the concentrations of short-chain acyl-CoAs in various organisms provide a relevant context.

| Organism/Cell Type | Condition | Acyl-CoA Pool | Concentration Range | Source |

| Escherichia coli K12 | Aerobic growth on glucose | Acetyl-CoA | 20-600 µM | [5][10] |

| Escherichia coli K12 | Aerobic growth on glucose | Malonyl-CoA | 4-90 µM | [5][10] |

| Mammalian Cells | Various | Acetyl-CoA | Similar or greater than succinyl-CoA in cytosol | [11] |

| Mammalian Cells | Various | Succinyl-CoA | Dominant acyl-CoA in mitochondria | [11] |

These values can fluctuate significantly based on the metabolic state of the cell.

Metabolic Significance

This compound is a key intermediate in the beta-oxidation of hexanoic acid and other short-chain fatty acids.

Mitochondrial Beta-Oxidation

The breakdown of fatty acids for energy production occurs in the mitochondria through a four-step spiral process known as beta-oxidation.

Polyhydroxyalkanoate (PHA) Biosynthesis

In some bacteria, intermediates of fatty acid metabolism, including this compound, can be channeled into the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. This compound can be converted to its (R)-enantiomer, (R)-3-hydroxyhexanoyl-CoA, by an epimerase or through a series of reduction and oxidation steps, which is then polymerized by PHA synthase.[12][13]

References

- 1. mdpi.com [mdpi.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Hormone Receptors and Their Ligands: Metabolites in Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]

- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

An In-depth Technical Guide on the Core Function of (S)-3-Hydroxyhexanoyl-CoA in Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-hydroxyhexanoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is a fundamental cellular process for energy production from lipids, particularly during periods of fasting or prolonged exercise. The precise function and regulation of each intermediate, including this compound, are of significant interest for understanding metabolic homeostasis and for the development of therapeutics targeting metabolic disorders. This technical guide provides a comprehensive overview of the role of this compound, the enzymes that act upon it, and the experimental methodologies used for its study.

Core Function in Fatty Acid Beta-Oxidation

This compound is specifically involved in the third step of the beta-oxidation spiral for a six-carbon fatty acid (hexanoic acid). Beta-oxidation is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH2 in each cycle.

The formation and subsequent conversion of this compound are central to this process. It is generated from trans-Δ2-hexenoyl-CoA by the action of enoyl-CoA hydratase and is then oxidized to 3-ketohexanoyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This NAD+-dependent oxidation is a critical step for the eventual thiolytic cleavage that releases acetyl-CoA and butyryl-CoA.

Metabolic Pathway of Hexanoyl-CoA Beta-Oxidation

The metabolic fate of hexanoyl-CoA through the initial stages of beta-oxidation, highlighting the position of this compound, is depicted below.

Enzymology

The primary enzyme responsible for the metabolism of this compound is L-3-hydroxyacyl-CoA dehydrogenase (HADH) , also known as medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD). This enzyme exhibits specificity for the L- or (S)-stereoisomer of 3-hydroxyacyl-CoAs.[1][2]

Deficiencies in HADH activity lead to a group of inherited metabolic disorders known as 3-hydroxyacyl-CoA dehydrogenase deficiency.[3][4] These conditions prevent the proper breakdown of fatty acids, leading to the accumulation of specific 3-hydroxyacylcarnitines in bodily fluids.[2][5] This can result in a range of clinical symptoms, including hypoglycemia, lethargy, and liver problems.[4]

Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

| Substrate | Chain Length | Km (µM) | Vmax (µmol/min/mg) |

| 3-Hydroxybutyryl-CoA | C4 | 25 | 1.5 |

| 3-Hydroxyoctanoyl-CoA | C8 | 5.5 | 3.8 |

| 3-Hydroxydodecanoyl-CoA | C12 | 4.8 | 2.9 |

| 3-Hydroxypalmitoyl-CoA | C16 | 5.2 | 1.2 |

| Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. Data adapted from He et al. (1989).[6] |

Experimental Protocols

The study of this compound and its role in fatty acid metabolism relies on robust experimental techniques for its quantification and for the measurement of related enzyme activities.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

1. Sample Preparation (from cultured cells or tissues):

-

Cell Harvesting: Wash cultured cells with ice-cold phosphate-buffered saline (PBS). Scrape cells in a methanol-based buffer and centrifuge to pellet cellular debris.

-

Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the powder in a suitable extraction buffer.

-

Protein Precipitation: Add a cold protein precipitation agent, such as a solution of 5% (w/v) sulfosalicylic acid, to the cell lysate or tissue homogenate.

-

Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 15,000 x g) at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis. An internal standard (e.g., a C17-acyl-CoA) should be added at the beginning of the extraction process for accurate quantification.

2. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of L-3-hydroxyacyl-CoA dehydrogenase can be measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Principle: 3-hydroxyacyl-CoA + NAD+ ⇌ 3-ketoacyl-CoA + NADH + H+

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

NAD+ solution (e.g., 20 mM)

-

This compound substrate solution (e.g., 1 mM)

-

Enzyme preparation (cell lysate or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NAD+ solution in a cuvette.

-

Add the enzyme preparation to the cuvette and mix gently.

-

Initiate the reaction by adding the this compound substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the change in absorbance per unit of time and can be used to calculate the enzyme activity.

Signaling and Regulatory Roles

While this compound itself has not been identified as a direct signaling molecule, its concentration, along with other intermediates of beta-oxidation, is indicative of the metabolic state of the cell. The overall flux through the beta-oxidation pathway is tightly regulated. Key regulatory points include:

-

Substrate Availability: The entry of fatty acids into the mitochondria, controlled by the carnitine palmitoyltransferase (CPT) system, is a major regulatory step.

-

Allosteric Regulation: The activity of beta-oxidation enzymes can be allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA. High ratios of these products can inhibit the pathway.

-

Transcriptional Regulation: The expression of genes encoding beta-oxidation enzymes is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated by fatty acids and their derivatives.

Conclusion

This compound is a crucial, though transient, intermediate in the beta-oxidation of short-chain fatty acids. Its metabolism by L-3-hydroxyacyl-CoA dehydrogenase is essential for the efficient generation of energy from fats. The study of this metabolite and its associated enzyme provides valuable insights into cellular energy homeostasis and the pathophysiology of metabolic diseases. The experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to investigate the intricacies of fatty acid metabolism and to identify potential therapeutic targets. Further research is warranted to elucidate the precise kinetic parameters of HADH for this compound and to explore any potential, as-yet-undiscovered signaling roles of this and other short-chain acyl-CoA intermediates.

References

- 1. Fatty Acid Allosteric Regulation of C-H Activation in Plant and Animal Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Architecture of (S)-3-Hydroxyhexanoyl-CoA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxyhexanoyl-CoA is a pivotal intermediate in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. The stereospecific synthesis of this molecule is governed by a select group of enzymes whose activities and kinetics are of significant interest for metabolic engineering, drug discovery, and the development of novel bioplastics. This technical guide provides an in-depth overview of the core enzymes involved in the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this area.

Core Enzymes in this compound Synthesis

The synthesis of this compound is primarily accomplished through two key enzymatic reactions: the hydration of a C6 enoyl-CoA intermediate and the reduction of a C6 3-ketoacyl-CoA intermediate. The primary enzymes responsible for these transformations are (S)-specific enoyl-CoA hydratases and (S)-3-hydroxyacyl-CoA dehydrogenases.

(S)-Specific Enoyl-CoA Hydratase (Crotonase)

These enzymes, belonging to the crotonase superfamily (EC 4.2.1.17), catalyze the stereospecific hydration of trans-2-enoyl-CoA to (S)-3-hydroxyacyl-CoA.[1][2] In the context of this compound synthesis, the substrate is trans-2-hexenoyl-CoA. Notable examples of these enzymes include FadB and Crt2.[3][4] The reaction involves the syn-addition of a water molecule across the double bond of the substrate.[2]

(S)-3-Hydroxyacyl-CoA Dehydrogenase (Had)

(S)-3-hydroxyacyl-CoA dehydrogenases (EC 1.1.1.35) are oxidoreductases that catalyze the reversible reduction of 3-ketoacyl-CoA to (S)-3-hydroxyacyl-CoA, typically utilizing NADH as a cofactor.[5] In the synthesis of this compound, the substrate for the reductive reaction is 3-oxohexanoyl-CoA.[6] These enzymes play a crucial role in both fatty acid synthesis and the reverse β-oxidation pathway.[3][7]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of (S)-Specific Enoyl-CoA Hydratases

| Enzyme | Organism | Substrate | Km (mM) | Vmax (μmol mg-1 min-1) | kcat (s-1) | Reference(s) |

| Short-chain-enoyl-CoA hydratase (Crt) | Clostridium acetobutylicum | Hexenoyl-CoA | 0.13 | Not Reported | Not Reported | [4] |

| FadB' (Enoyl-CoA hydratase domain) | Ralstonia eutropha H16 | trans-Crotonyl-CoA | Not Reported | 98 ± 3 | Not Reported | [3] |

Table 2: Kinetic Parameters of (S)-3-Hydroxyacyl-CoA Dehydrogenases

| Enzyme | Organism | Substrate | Km (μM) | Vmax (μmol mg-1 min-1) | kcat (s-1) | Reference(s) |

| FadB' (Dehydrogenase domain) | Ralstonia eutropha H16 | Acetoacetyl-CoA | 48 | 149 | Not Reported | [3][8] |

| Had and PaaH1 | Ralstonia eutropha | 3-oxoacyl-CoAs (C4-C8) | Broad Substrate Specificity | PaaH1 shows slightly higher catalytic efficiency to C6 substrate than Had | Not Reported | [7] |

Experimental Protocols

Expression and Purification of Recombinant Enoyl-CoA Hydratase (FadB')

This protocol is adapted from the expression and purification of FadB' from Ralstonia eutropha H16.[3]

a. Gene Cloning and Expression Vector Construction:

-

The fadB' gene is amplified from the genomic DNA of R. eutropha H16 via PCR.

-

The PCR product is cloned into an expression vector, such as pET, containing an N-terminal His-tag sequence.

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1 mM.

-

The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

-

Cells are lysed by sonication or high-pressure homogenization.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column equilibrated with the lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond of trans-2-hexenoyl-CoA.[9]

a. Reagents:

-

100 mM Tris-HCl buffer, pH 7.8.

-

trans-2-hexenoyl-CoA substrate stock solution.

-

Purified enoyl-CoA hydratase enzyme solution.

b. Procedure:

-

In a quartz cuvette, combine the Tris-HCl buffer and the trans-2-hexenoyl-CoA substrate to a final concentration of 25 μM in a total volume of 375 μL.

-

Equilibrate the reaction mixture to 30°C.

-

Initiate the reaction by adding a small volume (e.g., 25 μL) of the appropriately diluted enzyme solution.

-

Immediately monitor the decrease in absorbance at 263 nm for several minutes using a spectrophotometer.

-

The rate of the reaction is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).

Expression and Purification of Recombinant (S)-3-Hydroxyacyl-CoA Dehydrogenase (Had)

The purification of a dehydrogenase like Had follows a similar protocol to the enoyl-CoA hydratase, involving cloning, expression in E. coli, and affinity chromatography.

(S)-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Reduction of 3-Oxohexanoyl-CoA)

This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ during the reduction of 3-oxohexanoyl-CoA.[3]

a. Reagents:

-

100 mM Tris-HCl buffer, pH 7.0.

-

3-oxohexanoyl-CoA substrate stock solution (final concentration ~0.1 mM).

-

NADH stock solution (final concentration ~0.2 mM).

-

Purified (S)-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

b. Procedure:

-

In a cuvette, combine the Tris-HCl buffer, 3-oxohexanoyl-CoA, and NADH.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding the purified enzyme.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is calculated using its molar extinction coefficient (ε340 = 6.22 x 103 M-1 cm-1).

Signaling Pathways and Experimental Workflows

// Nodes Hexanoyl_CoA [label="Hexanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_2_Hexenoyl_CoA [label="trans-2-Hexenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; S_3_Hydroxyhexanoyl_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; _3_Oxohexanoyl_CoA [label="3-Oxohexanoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Butyryl_CoA [label="Butyryl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Butyryl_CoA -> _3_Oxohexanoyl_CoA [label=" + Acetyl-CoA \n (Thiolase)"]; _3_Oxohexanoyl_CoA -> S_3_Hydroxyhexanoyl_CoA [label=" Had \n (NADH -> NAD+)", color="#34A853"]; Hexanoyl_CoA -> trans_2_Hexenoyl_CoA [label=" Acyl-CoA \n Dehydrogenase"]; trans_2_Hexenoyl_CoA -> S_3_Hydroxyhexanoyl_CoA [label=" Crt2 / FadB \n (+ H2O)", color="#34A853"]; } dot Caption: Metabolic pathways for the synthesis of this compound.

// Nodes Gene_Cloning [label="Gene Cloning & Vector Construction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Expression [label="Recombinant Protein Expression in E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis & Clarification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Affinity Chromatography (e.g., Ni-NTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purity_Analysis [label="Purity Analysis (SDS-PAGE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme_Assay [label="Enzyme Activity Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Kinetic_Analysis [label="Kinetic Parameter Determination (Km, Vmax)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Gene_Cloning -> Protein_Expression; Protein_Expression -> Cell_Lysis; Cell_Lysis -> Purification; Purification -> Purity_Analysis; Purification -> Enzyme_Assay; Enzyme_Assay -> Kinetic_Analysis; } dot Caption: General experimental workflow for enzyme characterization.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. ModelSEED [modelseed.org]

- 7. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Characterization of a New Enoyl Coenzyme A Hydratase Involved in Biosynthesis of Medium-Chain-Length Polyhydroxyalkanoates in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (S)-3-Hydroxyhexanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyhexanoyl-CoA is a crucial intermediate in the metabolism of fatty acids across a wide range of organisms, from bacteria to humans. This short-chain hydroxy fatty acyl-CoA plays a pivotal role in the β-oxidation pathway, the primary mechanism for the catabolism of fatty acids to generate energy. Beyond its fundamental role in energy metabolism, this compound also serves as a key precursor in the biosynthesis of various important biomolecules, including polyhydroxyalkanoates (PHAs) in bacteria, which are biodegradable plastics with significant industrial potential. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, and detailed experimental protocols for its analysis.

Natural Occurrence and Biological Roles

This compound is a naturally occurring metabolite found in prokaryotic and eukaryotic organisms.[1] Its primary role is as an intermediate in the mitochondrial and peroxisomal β-oxidation of fatty acids.[2] In this pathway, fatty acyl-CoAs are sequentially shortened by two carbon units, and this compound is formed during the degradation of fatty acids with six or more carbons.

In Bacteria:

-

Escherichia coli: this compound is a known metabolite in E. coli, where it is an integral part of the fatty acid degradation (fad) regulon.[1][3] The enzymes FadB and FadJ, which possess enoyl-CoA hydratase and (S)-3-hydroxyacyl-CoA dehydrogenase activities, are responsible for its formation and subsequent conversion.[2][4]

-

Pseudomonas aeruginosa: In this opportunistic pathogen, this compound is not only an intermediate in β-oxidation but also a precursor for the biosynthesis of rhamnolipids, which are virulence factors, and polyhydroxyalkanoates (PHAs), specifically the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)).[5][6][7] The availability of fatty acid precursors, including this compound, has been shown to influence the quorum-sensing systems (las and rhl) that regulate virulence gene expression.[8][9][10]

-

Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is well-known for its ability to produce large quantities of PHAs. This compound, derived from the β-oxidation of fatty acids, is a key monomer for the synthesis of P(3HB-co-3HHx).[5][7]

In Eukaryotes:

-

Humans and Mice: this compound is a metabolite in both humans and mice, primarily as an intermediate in the mitochondrial β-oxidation of fatty acids.[1] Deficiencies in enzymes of this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to the accumulation of 3-hydroxy fatty acids, although specific data for the C6-CoA ester is limited.[11][12]

Quantitative Data

While the presence of this compound is well-established in various organisms, specific quantitative data on its intracellular concentrations under normal physiological conditions are scarce in the available literature. Most studies focus on broader acyl-CoA profiles or the accumulation of related free fatty acids in disease states. The table below summarizes the available qualitative and semi-quantitative information.

| Organism/Tissue | Condition | Concentration Range | Notes | Reference |

| Human Fibroblasts (LCHAD-deficient) | Cell Culture | Accumulation of 3-hydroxyhexadecanoic acid (free fatty acid) | Not the CoA-ester, disease state | [11][12][13] |

| Mouse Liver | Normal | Not specifically detected in broad acyl-CoA profiles | General acyl-CoA profiles reported | [14] |

| E. coli | Growth on glucose | Not specifically quantified in metabolome studies | General metabolite concentrations reported | [15][16][17][18] |

| P. aeruginosa | Fatty acid degradation | Intermediate in the pathway | Specific concentration not reported | [13][19][20][21] |

Note: The lack of specific quantitative data highlights an area for future research. The development and application of sensitive targeted metabolomics methods are needed to accurately determine the intracellular concentrations of this compound in various biological systems.

Metabolic and Signaling Pathways

This compound is a central hub in several key metabolic pathways. The following diagrams, generated using Graphviz, illustrate these interconnected routes.

Fatty Acid β-Oxidation

This pathway depicts the catabolism of a six-carbon fatty acid (hexanoic acid) to acetyl-CoA, with this compound as a key intermediate.

Polyhydroxyalkanoate (PHA) Biosynthesis in Bacteria

This diagram illustrates how this compound, derived from β-oxidation, is converted to its (R)-enantiomer and then incorporated into the P(3HB-co-3HHx) polymer.

Rhamnolipid Biosynthesis and Quorum Sensing Link in P. aeruginosa

This diagram shows the synthesis of the rhamnolipid precursor, 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA), from β-hydroxyacyl-ACP intermediates of fatty acid synthesis, and the regulatory influence of fatty acid metabolism on quorum sensing.

Experimental Protocols

Accurate detection and quantification of this compound require meticulous sample preparation and sensitive analytical techniques due to its low abundance and inherent instability.

Sample Preparation: Extraction of Acyl-CoAs from Cells and Tissues

This protocol is a general guideline and may need optimization for specific sample types.

-

Harvesting and Quenching:

-

For adherent cells, rapidly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

For suspension cells, pellet the cells by centrifugation at 4°C and wash twice with ice-cold PBS.

-

For tissues, rapidly excise and freeze-clamp the tissue in liquid nitrogen to quench metabolic activity.

-

-

Lysis and Extraction:

-

Homogenize the cell pellet or powdered frozen tissue in 2 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a methanol-based extraction buffer.[22]

-

An internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) should be added at the beginning of the extraction to account for losses.

-

-

Purification by Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified and clarified sample extract onto the cartridge.

-

Wash the cartridge with an aqueous solution (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the acyl-CoAs with methanol or an acetonitrile/water mixture.[23][24][25]

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium acetate (B1210297) or 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor to the product ion is highly specific for the target analyte.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound.

Conclusion

This compound is a metabolite of significant interest due to its central role in fatty acid metabolism and its function as a precursor for industrially relevant biopolymers and virulence factors. While its presence in a variety of organisms is confirmed, a notable gap exists in the literature regarding its precise intracellular concentrations under different physiological conditions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the quantitative aspects and regulatory roles of this important molecule. Future research employing advanced, targeted metabolomic approaches will be crucial to fully elucidate the dynamics of this compound in health and disease, potentially opening new avenues for drug development and metabolic engineering.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite concentrations, fluxes and free energies imply efficient enzyme usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ratio of 3-hydroxyacyl-CoA dehydrogenase to lipoamide dehydrogenase activity in individual muscle fibers: mitochondrial specialization for source of energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RhlA converts beta-hydroxyacyl-acyl carrier protein intermediates in fatty acid synthesis to the beta-hydroxydecanoyl-beta-hydroxydecanoate component of rhamnolipids in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. marinelipids.ca [marinelipids.ca]

- 8. The flux control coefficient of carnitine palmitoyltransferase I on palmitate beta-oxidation in rat hepatocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. journals.asm.org [journals.asm.org]

- 12. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]

- 15. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolite essentiality elucidates robustness of Escherichia coli metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Slow Growth on Metabolism of Escherichia coli, as Revealed by Global Metabolite Pool (“Metabolome”) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multiple FadD Acyl-CoA Synthetases Contribute to Differential Fatty Acid Degradation and Virulence in Pseudomonas aeruginosa | PLOS One [journals.plos.org]

- 20. Pseudomonas aeruginosa acyl-CoA dehydrogenases and structure-guided inversion of their substrate specificity. [repository.cam.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 25. publications.lib.chalmers.se [publications.lib.chalmers.se]

(S)-3-Hydroxyhexanoyl-CoA as a Precursor for Polyhydroxyalkanoates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules.[1][2] Their biocompatibility and thermoplastic properties make them attractive, environmentally friendly alternatives to conventional petroleum-based plastics, with potential applications in packaging, agriculture, and biomedical fields.[3] PHAs can exist as homopolymers or copolymers, with their material properties being dictated by the monomeric composition.[2]

The biosynthesis of these polymers involves the polymerization of (R)-3-hydroxyacyl-Coenzyme A ((R)-3-HA-CoA) monomers.[4] While (R)-3-hydroxybutyryl-CoA is the most common precursor for the well-studied poly(3-hydroxybutyrate) (PHB), the incorporation of medium-chain-length (MCL) monomers, such as 3-hydroxyhexanoate (B1247844) (3HHx), leads to the formation of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] with enhanced flexibility and toughness.[2][5]

A key intermediate in the production of 3HHx-containing PHAs, particularly from fatty acid metabolism, is (S)-3-hydroxyhexanoyl-CoA. This molecule is a natural intermediate of the fatty acid β-oxidation pathway.[6] However, PHA synthases are stereospecific for the (R)-enantiomer. Therefore, metabolic pathways must exist to convert the (S)-isomer into the polymer-ready (R)-isomer. This guide provides an in-depth technical overview of the biosynthetic pathways involving this compound, quantitative data on PHA production, and detailed experimental protocols for its study.

Metabolic Pathways for PHA Biosynthesis

The production of PHAs, particularly copolymers containing 3HHx, is intricately linked to the central carbon metabolism of the host organism, primarily the fatty acid β-oxidation and de novo fatty acid synthesis pathways.

The Role of Fatty Acid β-Oxidation

When microorganisms are cultured on fatty acids or plant oils, the fatty acid β-oxidation cycle is the primary route for generating PHA precursors.[4][6] This cycle sequentially shortens the fatty acyl-CoA chain by two carbon units, producing acetyl-CoA. A key intermediate in this pathway is (S)-3-hydroxyacyl-CoA.[6][7] For this intermediate to be incorporated into a PHA polymer, it must be converted to its (R)-stereoisomer. This crucial epimerization step is primarily catalyzed by (R)-specific enoyl-CoA hydratase (PhaJ) .[7][8] This enzyme hydrates a trans-2-enoyl-CoA intermediate (e.g., 2-hexenoyl-CoA) from the β-oxidation pathway to form (R)-3-hydroxyacyl-CoA (e.g., (R)-3-hydroxyhexanoyl-CoA), which can then be directly polymerized by PHA synthase (PhaC).[7][8][9]

Core PHA Synthesis Pathway

While the generation of the (R)-3HHx-CoA precursor is specific, the core pathway for short-chain-length monomer synthesis and polymerization is more general. The canonical pathway for PHB synthesis, which also provides the 3-hydroxybutyrate (B1226725) (3HB) monomers for P(3HB-co-3HHx) copolymers, involves three key enzymes:[10][11][12]

-

β-Ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[11][12]

-

Acetoacetyl-CoA Reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA [(R)-3HB-CoA] using NADPH as a cofactor.[10][11][12]

-

PHA Synthase (PhaC): The key polymerizing enzyme that catalyzes the formation of the polyester (B1180765) chain from (R)-3-hydroxyacyl-CoA monomers, releasing Coenzyme A.[10]

The PHA synthase (PhaC) exhibits substrate specificity, which determines the types of monomers that can be incorporated into the final polymer. For the synthesis of P(3HB-co-3HHx), a synthase capable of accepting both C4 ((R)-3HB-CoA) and C6 ((R)-3HHx-CoA) substrates is required, such as the well-characterized PhaC from Aeromonas caviae.[5]

Quantitative Data Presentation

The production of PHAs containing 3HHx monomers has been a significant focus of metabolic engineering. The tables below summarize key quantitative data from various studies.

Table 1: Production of P(3HB-co-3HHx) in Engineered Microorganisms

| Organism | Strain Modification | Carbon Source | PHA Content (% CDW) | 3HHx (mol%) | PHA Yield (g/L) | Reference |

| Ralstonia eutropha | Expressing phaJ & phaC from A. caviae | Plant Oil | > 70% | 5 - 15% | Not specified | [5] |

| Ralstonia eutropha | Engineered reverse β-oxidation | Glucose | Not specified | ~26% | Not specified | [10] |

| Escherichia coli | 11 heterologous genes (Ccr, Emd, etc.) | Glucose | 41% | 14% | ~2.8 g/L | [9] |

| Pseudomonas putida | fadB and fadA knockout | Dodecanoate | 84% | 41% (HDD) | Not specified | [13] |

CDW: Cell Dry Weight; mol%: Molar percentage of the specified monomer in the copolymer. Note: The P. putida study focused on 3-hydroxydodecanoate (HDD), a longer C12 monomer, but demonstrates the principle of manipulating β-oxidation.

Table 2: Kinetic Properties of Key PHA Biosynthesis Enzymes

| Enzyme | Source Organism | Substrate | Specific Activity (U/mg) | Total Activity (U/g) | Reference |

| PhaCCs | Chromobacterium sp. USM2 | 3HB-CoA | 238 ± 98 | 2,462 ± 80 | [14] |

| PhaCCn | Cupriavidus necator | 3HB-CoA | Not specified | 307 ± 24 | [14] |

| PhaCAc (mutant) | Aeromonas caviae | 3HHx-CoA | Km = 1.3 mM | Not specified | [15][16] |

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Experimental Protocols

Accurate quantification and characterization of PHAs are critical for research and development. The following sections detail standard methodologies.

Quantification of PHA Content by Gas Chromatography (GC)

Gas chromatography is the most widely used method for determining the quantity and monomer composition of PHAs.[17][18] The protocol involves the depolymerization of the PHA into its constituent hydroxyalkanoic acid methyl esters, which are then quantified.

Methodology: Acidic Methanolysis

-

Cell Lysis and Methanolysis: Lyophilized cells (approx. 10-20 mg) are suspended in a solution containing chloroform (B151607) and methanol (B129727) with 15% (v/v) sulfuric acid.[17][19] An internal standard, such as methyl benzoate, is often included for accurate quantification.[17]

-

Digestion: The suspension is heated in sealed tubes at 100°C for 2 to 4 hours.[17][18][19] This process simultaneously breaks down the cell wall, extracts the polymer, and catalyzes the methanolysis of the polyester into methyl 3-hydroxyalkanoates.

-

Phase Separation: After cooling, water is added to the mixture, which is then vortexed. Centrifugation separates the mixture into an upper aqueous/methanol phase and a lower chloroform phase containing the methyl esters.[19]

-

GC Analysis: An aliquot of the organic (chloroform) phase is injected into a gas chromatograph, typically equipped with a capillary column (e.g., HP-5MS) and a flame ionization detector (FID) or a mass spectrometer (MS).[17]

-

Quantification: The peak areas of the resulting methyl esters are compared to a standard curve generated from known concentrations of pure PHA standards or the internal standard to calculate the PHA content and monomer composition.[17][18]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for elucidating the chemical structure and composition of PHAs.[20] Both ¹H and ¹³C NMR are commonly used.

Methodology: ¹H-NMR Analysis

-

Sample Preparation: Purified PHA polymer (5-10 mg) is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Data Acquisition: The ¹H-NMR spectrum is acquired. A typical spectrum for P(3HB-co-3HHx) will show characteristic signals for the different protons in both the 3HB and 3HHx monomer units.

-

Spectral Interpretation:

-

3HB unit: A doublet around δ = 1.27 ppm (methyl group, -CH₃), a multiplet around δ = 2.50 ppm (methylene group, -CH₂-), and a multiplet around δ = 5.26 ppm (methine group, -CH-).

-

3HHx unit: A triplet around δ = 0.90 ppm (terminal methyl group, -CH₃), and other signals corresponding to the methylene (B1212753) and methine groups.

-

-

Composition Analysis: The molar composition of the copolymer can be calculated by integrating the peak areas corresponding to the methyl protons of the 3HB and 3HHx units.

In Vitro PHA Synthase Activity Assay

The activity of PHA synthase is determined by measuring the rate of Coenzyme A (CoA) released during the polymerization of (R)-3-hydroxyacyl-CoA substrates.[14][15] The most common method uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), that can be measured spectrophotometrically at 412 nm.[21]

Methodology: DTNB Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer (e.g., potassium phosphate, pH 7.5), DTNB, bovine serum albumin (BSA), and the hydroxyacyl-CoA substrate (e.g., (R)-3-hydroxybutyryl-CoA or (R)-3-hydroxyhexanoyl-CoA).[14][15]

-

Reaction Initiation: The reaction is initiated by adding a known amount of purified PHA synthase or crude cell extract containing the enzyme.[14]

-

Measurement: The increase in absorbance at 412 nm is monitored over time at a constant temperature (e.g., 30°C).[14][15]

-

Activity Calculation: The rate of CoA release is calculated from the initial linear slope of the absorbance curve using the molar extinction coefficient of TNB. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of CoA per minute.[22]

Conclusion

This compound is a pivotal intermediate connecting fatty acid catabolism with the biosynthesis of versatile P(3HB-co-3HHx) copolymers. Its conversion to the (R)-enantiomer by enzymes such as (R)-specific enoyl-CoA hydratase is a critical control point for channeling carbon flux towards the production of medium-chain-length PHAs. Understanding these metabolic pathways and employing robust analytical techniques like gas chromatography, NMR, and enzyme kinetics assays are essential for the rational design of microbial cell factories. The continued exploration of these systems will accelerate the development of engineered microorganisms capable of efficiently producing tailored bioplastics from renewable feedstocks, paving the way for their broader industrial and biomedical application.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production [frontiersin.org]

- 8. A review on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] and genetic modifications that affect its production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]

- 10. Metabolic Engineering Strategies for Enhanced Polyhydroxyalkanoate (PHA) Production in Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the Highly Active Polyhydroxyalkanoate Synthase of Chromobacterium sp. Strain USM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit [frontiersin.org]

- 16. Engineering of Aeromonas caviae Polyhydroxyalkanoate Synthase Through Site-Directed Mutagenesis for Enhanced Polymerization of the 3-Hydroxyhexanoate Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 18. journals.asm.org [journals.asm.org]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

- 21. mdpi.com [mdpi.com]

- 22. Study of Class I and Class III Polyhydroxyalkanoate (PHA) Synthases with Substrates Containing a Modified Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (S)-3-Hydroxyhexanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enzymatic synthesis of (S)-3-hydroxyhexanoyl-CoA, a key intermediate in various metabolic pathways, including fatty acid metabolism and the biosynthesis of polyhydroxyalkanoates (PHAs).[1][2] The synthesis is achieved through the stereospecific reduction of 3-oxohexanoyl-CoA catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase.

Introduction

This compound is a chiral molecule of significant interest in biomedical research and biotechnology. It serves as a substrate for enzymes involved in fatty acid oxidation and is a precursor for the synthesis of biodegradable polymers.[3][4] The enzymatic approach to its synthesis offers high stereoselectivity, yielding the desired (S)-enantiomer, which is crucial for biological studies and applications. This protocol utilizes the NADH-dependent (S)-3-hydroxyacyl-CoA dehydrogenase, an enzyme that catalyzes the reversible oxidation of (S)-3-hydroxyacyl-CoAs to their corresponding 3-oxoacyl-CoAs as part of the beta-oxidation pathway.[1][5][6]

Principle of the Method

The synthesis of this compound is based on the reduction of 3-oxohexanoyl-CoA. The reaction is catalyzed by (S)-3-hydroxyacyl-CoA dehydrogenase, which stereospecifically transfers a hydride from NADH to the keto group of 3-oxohexanoyl-CoA, producing this compound and NAD+.

Reaction Scheme:

3-Oxohexanoyl-CoA + NADH + H⁺ ⇌ this compound + NAD⁺

The equilibrium of this reaction can be shifted towards the product, this compound, by providing an excess of the reducing agent, NADH.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| 3-Oxohexanoyl-CoA | (Not commercially available, requires synthesis) | - |

| (S)-3-hydroxyacyl-CoA dehydrogenase (from porcine heart) | Sigma-Aldrich | H1771 |

| NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form) | Sigma-Aldrich | N8129 |

| Tris-HCl buffer | Sigma-Aldrich | T2663 |

| EDTA (Ethylenediaminetetraacetic acid) | Sigma-Aldrich | E9884 |

| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |

| Hydrochloric acid (HCl) | Fisher Scientific | A144-212 |

| Sodium hydroxide (B78521) (NaOH) | Fisher Scientific | S318-500 |

Experimental Protocols

Preparation of 3-Oxohexanoyl-CoA

As 3-oxohexanoyl-CoA is not readily commercially available, it can be synthesized from hexanoyl-CoA. A common method involves the oxidation of hexanoyl-CoA using acyl-CoA oxidase, followed by purification.

Enzymatic Synthesis of this compound

This protocol describes the synthesis in a total reaction volume of 1 ml. The reaction can be scaled up as needed.

-

Prepare the Reaction Buffer:

-

Prepare a 100 mM Tris-HCl buffer.

-

Adjust the pH to 8.0 using HCl or NaOH.

-

Add EDTA to a final concentration of 1 mM and DTT to a final concentration of 0.5 mM.

-

Store the buffer at 4°C.

-

-

Set up the Reaction Mixture:

-

In a 1.5 ml microcentrifuge tube, combine the following reagents in the order listed:

-

880 µl of 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM EDTA and 0.5 mM DTT.

-

50 µl of 10 mM 3-oxohexanoyl-CoA solution (final concentration: 0.5 mM).

-

50 µl of 10 mM NADH solution (final concentration: 0.5 mM).

-

-

-

Initiate the Reaction:

-

Add 20 µl of (S)-3-hydroxyacyl-CoA dehydrogenase solution (10 units/ml, final concentration: 0.2 units/ml).

-

Mix gently by inverting the tube.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

-

A coupled enzyme assay can also be used for monitoring, for instance by coupling the reaction to another that produces a colored or fluorescent product.[7]

-

-

Stopping the Reaction:

-

To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzyme.

-

Alternatively, the reaction can be stopped by adding an equal volume of a quenching solution, such as 1 M HCl.

-

-

Purification of this compound:

-

The product can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

For SPE, a C18 cartridge can be used.

-

For HPLC, a reverse-phase C18 column is suitable, with a gradient of acetonitrile (B52724) in water/trifluoroacetic acid as the mobile phase.

-

Data Presentation

Table 1: Reaction Components and Conditions

| Component | Stock Concentration | Volume (µl) | Final Concentration |

| Tris-HCl Buffer (pH 8.0) with EDTA and DTT | 100 mM | 880 | 88 mM |

| 3-Oxohexanoyl-CoA | 10 mM | 50 | 0.5 mM |

| NADH | 10 mM | 50 | 0.5 mM |

| (S)-3-hydroxyacyl-CoA dehydrogenase | 10 units/ml | 20 | 0.2 units/ml |

| Total Volume | 1000 | ||

| Incubation Temperature | 30°C | ||

| Incubation Time | 60 minutes |

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic conversion of 3-oxohexanoyl-CoA to this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Inactive enzyme | Use a fresh batch of enzyme or test enzyme activity with a known substrate. |

| Incorrect pH of the buffer | Verify the pH of the reaction buffer and adjust if necessary. | |

| Degradation of NADH or 3-oxohexanoyl-CoA | Prepare fresh solutions of NADH and the substrate before starting the reaction. | |

| Non-specific products | Contaminating enzyme activities | Use a highly purified enzyme. Further purify the enzyme if necessary. |

| Difficulty in product purification | Inefficient separation | Optimize the SPE or HPLC method. Try different columns or mobile phases. |

References

- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H46N7O18P3S | CID 11966160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of (S)-3-hydroxyhexanoyl-CoA using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-hydroxyhexanoyl-CoA is a key intermediate in fatty acid metabolism and biosynthesis pathways, including the production of biodegradable polyhydroxyalkanoates (PHAs). Accurate quantification of this specific stereoisomer is crucial for studying metabolic fluxes, understanding disease states related to fatty acid oxidation disorders, and in the metabolic engineering of microorganisms for bioplastic production. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a protein precipitation extraction, followed by chiral chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry in positive ion mode.

Metabolic Pathway

This compound is formed as an intermediate during the β-oxidation spiral of fatty acids and can also be a substrate for the synthesis of more complex molecules. The diagram below illustrates a simplified pathway showing the formation of this compound from acetyl-CoA.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound.

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for cell culture or tissue homogenate samples.

-

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) in water.

-

Internal Standard (IS) solution: Heptadecanoyl-CoA (C17-CoA) or other suitable odd-chain acyl-CoA in water.

-

Microcentrifuge tubes.

-

Centrifuge capable of 4°C and >15,000 x g.

-

-

Procedure:

-